molecular formula C7H4N2O3 B3354091 2-Nitrofuro[3,2-c]pyridine CAS No. 57420-03-8

2-Nitrofuro[3,2-c]pyridine

Cat. No. B3354091
CAS RN: 57420-03-8
M. Wt: 164.12 g/mol
InChI Key: KNCMSSVEBUQAJJ-UHFFFAOYSA-N
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Description

2-Nitrofuro[3,2-c]pyridine is a chemical compound with the molecular formula C7H4N2O3 . It contains a total of 17 bonds, including 13 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), 1 Furane, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 2-Nitrofuro[3,2-c]pyridine includes a six-membered pyridine ring and a five-membered furan ring . The compound contains a nitro group, which is an aromatic group .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

2-Nitrofuro[3,2-c]pyridine, identified through chemical synthesis, serves as a foundation for various chemical derivatives. Its conversion into different compounds demonstrates its utility in organic chemistry. For instance, it can undergo bromination and chlorination to produce dibromo and dichloro derivatives, respectively. Additionally, its oxidation yields furo[3,2-c]pyridine oxides, which can further transform into chlorinated derivatives through chemical reactions (McFarland et al., 1975).

Structural Analyses and Spectroscopy

2-Nitrofuro[3,2-c]pyridine derivatives have been characterized using various spectroscopic methods. X-ray crystallography and vibrational spectroscopy have been employed to understand the molecular structure and intermolecular interactions. These studies are crucial in developing a deeper understanding of the physical and chemical properties of these compounds (Rybakov et al., 2001), (Hanuza et al., 2002).

Reactions with Other Chemicals

Research on 2-Nitrofuro[3,2-c]pyridineand its derivatives has shown various reactions with other chemicals. Nitration reactions have been particularly prominent, where the compound undergoes substitution to form nitro derivatives. These reactions provide insights into the reactivity of the compound and the stability of the resulting products. Such studies are fundamental in organic synthesis and the development of new heterocyclic compounds (Shiotani et al., 1997).

Development of Heterocyclic Compounds

2-Nitrofuro[3,2-c]pyridine is a key precursor in the synthesis of various heterocyclic compounds. The ability to form tricyclic heterocycles and engage in different chemical reactions highlights its importance in the development of new chemical entities. These heterocyclic compounds have potential applications in various fields, including materials science and pharmaceuticals (Shiotani et al., 1999).

Catalysis and Rearrangement Reactions

2-Nitrofuro[3,2-c]pyridine and its derivatives have been studied for their role in catalysis and rearrangement reactions. These reactions are crucial for the synthesis of complex organic molecules and have broad applications in chemical synthesis (Desideri et al., 1988).

Metal Complex Formation

This compound has been used in the formation of metal complexes, providing insights into coordination chemistry. These studies are significant for understanding the binding properties of heterocyclic compounds with metals, which can be applied in catalysis and material science (Baran et al., 2005).

Safety and Hazards

The safety data sheet for 2-Nitropyridine, a related compound, indicates that it is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This suggests that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.

properties

IUPAC Name

2-nitrofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)7-3-5-4-8-2-1-6(5)12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCMSSVEBUQAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348907
Record name 2-nitrofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrofuro[3,2-c]pyridine

CAS RN

57420-03-8
Record name 2-nitrofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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